3-Ethoxyacryloyl chloride
Overview
Description
(E)-3-Ethoxyacryloyl chloride is an organic compound characterized by the presence of an ethoxy group attached to an acrylate moiety, with a chloride substituent
Mechanism of Action
Target of Action
3-Ethoxyacryloyl chloride, also known as (E)-3-Ethoxyacryloyl chloride, is a compound known for its applications in organic synthesis . It is characterized by its ethoxy and acryloyl functional groups
Mode of Action
The compound interacts with its targets through its ethoxy and acryloyl functional groups
Biochemical Pathways
It is known to be used as a reagent in the preparation of various compounds, including esters and amides , which suggests it may influence a variety of biochemical pathways.
Result of Action
Its role in the synthesis of complex organic compounds suggests it may have significant effects at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is a flammable liquid and vapor, and it can cause severe skin burns and eye damage . Therefore, it should be handled with caution, and exposure to heat, hot surfaces, sparks, open flames, and other ignition sources should be avoided . It should be stored at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-3-Ethoxyacryloyl chloride can be synthesized through the reaction of (E)-3-ethoxyacrylic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows: [ \text{(E)-3-Ethoxyacrylic acid} + \text{Thionyl chloride} \rightarrow \text{(E)-3-Ethoxyacryloyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Industrial Production Methods: In an industrial setting, the production of (E)-3-ethoxyacryloyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Ethoxyacryloyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.
Addition Reactions: Reagents such as hydrogen bromide, hydrogen chloride, and other electrophiles can be used under mild conditions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) can be used to initiate polymerization reactions.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Haloalkanes: Formed through addition reactions with halogens.
Polymers: Formed through polymerization reactions.
Scientific Research Applications
(E)-3-Ethoxyacryloyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Utilized in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Employed in the production of specialty polymers and materials with specific properties.
Comparison with Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.
Methacryloyl Chloride: Contains a methyl group instead of an ethoxy group, resulting in variations in polymerization behavior and product properties.
Crotonyl Chloride: Similar in structure but with a different alkyl group, affecting its reactivity and applications.
Uniqueness: (E)-3-Ethoxyacryloyl chloride is unique due to the presence of the ethoxy group, which imparts specific reactivity and properties to the compound. This makes it valuable in the synthesis of specialized polymers and materials with tailored characteristics.
Properties
IUPAC Name |
(E)-3-ethoxyprop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMFACMIOWQIPR-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6191-99-7, 99471-66-6 | |
Record name | 3-Ethoxyacryloyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006191997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-ethoxyacryloyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Ethoxyacryloyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7NKC6WE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (E)-3-Ethoxyacryloyl chloride in the synthesis of Dasatinib?
A1: (E)-3-Ethoxyacryloyl chloride serves as a crucial starting material in the multi-step synthesis of Dasatinib. [] It reacts with 2-Chloro-6-methylaniline through an acylation reaction. This forms (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, an intermediate compound that subsequently undergoes further transformations to ultimately yield Dasatinib. []
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